3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO2S2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.07007113 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Development of Thromboxane Compounds from Carbohydrates
A study explored the synthesis of unsaturated sugar precursors as chiral precursors for the carbohydrate-based construction of thromboxane A2 and B2 ring systems. This involved the Claisen-type rearrangement and selective modifications to allyl α-D-glucopyranoside, showcasing the intricate synthetic routes applicable to structurally complex thiazolidinone derivatives (Pelyvás, Lindhorst, & Thiem, 1990).
Antineoplastic and Antimonoamineoxidase Activity
Compounds structurally similar to the specified chemical have been synthesized for evaluation of their antineoplastic and antimonoamineoxidase activities. The research underscores the therapeutic potential of these derivatives in medical chemistry, focusing on their synthesis and biological testing (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2010).
Halocyclization of Allyl Isothiocyanate Products
Another study discussed the halocyclization reactions of products obtained from allyl isothiocyanate addition to methylene-active compounds, resulting in derivatives of 2-ylidene-5-halomethylthiazolidines. This research highlights the chemical reactivity and potential for generating structurally diverse thiazolidinones (Litvinchuk, Bentya, Slyvka, & Vovk, 2017).
Novel Heterocycles with Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a precursor in the synthesis of new heterocycles, demonstrating the utility of thioxo-thiazolidinone structures in developing compounds with significant anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Biological Activity and Potential Applications
- Antimicrobial Activities of Thiazoles: Thiazolidinone derivatives have been synthesized and tested for antimicrobial activities, providing insights into the potential use of these compounds in combating microbial infections. The study involved synthesizing fused thiazole derivatives and evaluating their efficacy against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Properties
IUPAC Name |
(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-3-11-20-18(21)17(24-19(20)23)12-15-14-8-6-5-7-13(14)9-10-16(15)22-4-2/h3,5-10,12H,1,4,11H2,2H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNZNSLZWJBCGJ-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=S)S3)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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